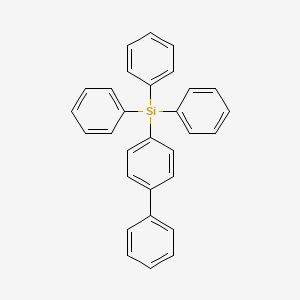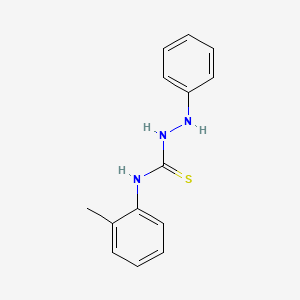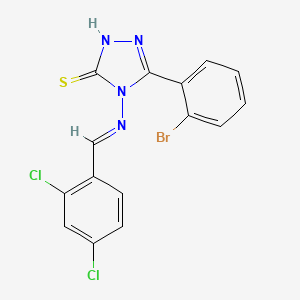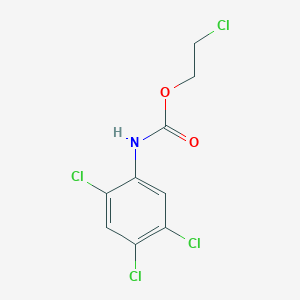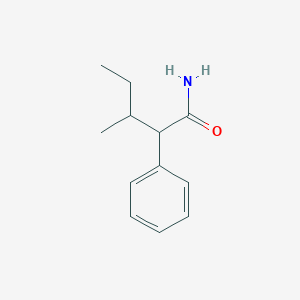![molecular formula C27H18N6O3 B11962358 (2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11962358.png)
(2E)-N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, cyano groups, and nitro-substituted aromatic compounds. The reaction conditions may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.
Substitution Reactions: Introduction of the benzyl and cyano groups via nucleophilic substitution.
Acrylamide Formation: Final step involving the formation of the acrylamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: The benzyl and cyano groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for other chemical products.
Mécanisme D'action
The mechanism of action of N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrroloquinoxalines and acrylamide derivatives. Examples are:
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different substituents.
Acrylamide Derivatives: Compounds with the acrylamide moiety but different aromatic or heterocyclic groups.
Uniqueness
N-(1-BENZYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-(3-NITRO-PH)ACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H18N6O3 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C27H18N6O3/c28-16-21-25-27(30-23-12-5-4-11-22(23)29-25)32(17-19-7-2-1-3-8-19)26(21)31-24(34)14-13-18-9-6-10-20(15-18)33(35)36/h1-15H,17H2,(H,31,34)/b14-13+ |
Clé InChI |
KLGUWAYEGFKLQT-BUHFOSPRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)
![5-[3-(benzyloxy)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11962312.png)


